

An In-depth Technical Guide to Orcinol Monomethyl Ether (CAS: 3209-13-0)

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Compound of Interest

Compound Name: 3-Methoxy-5-methylphenol

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Foreword: This technical whitepaper provides a comprehensive overview of Orcinol Monomethyl Ether (**3-methoxy-5-methylphenol**), a phenolic compound of significant interest to researchers in organic synthesis, materials science, and drug development. This document details its chemical and physical properties, spectral data, synthesis protocols, and known biological activities, presenting quantitative data in structured tables and illustrating key processes with diagrams as specified.

Core Chemical Identity and Physical Properties

Orcinol Monomethyl Ether, systematically named **3-methoxy-5-methylphenol**, is a disubstituted phenol. Its chemical formula is $C_8H_{10}O_2$.^{[1][2]} It is recognized by the Chemical Abstracts Service (CAS) with the registry number 3209-13-0.^{[3][4]} The compound is also known by several synonyms, including O-Methylorcinol, 5-Methoxy-m-cresol, and 3-Hydroxy-5-methoxytoluene.^{[3][5][6]}

Physicochemical Data

The key physical and chemical properties of Orcinol Monomethyl Ether are summarized in the table below, providing a baseline for its handling, application, and analysis.

Property	Value	Reference(s)
CAS Number	3209-13-0	[3][4]
Molecular Formula	C ₈ H ₁₀ O ₂	[1][2]
Molecular Weight	138.16 g/mol	[3][7]
Appearance	White to off-white crystalline solid or powder	[7]
Melting Point	62-66 °C	[7]
Boiling Point	259 °C (at 755 Torr)	[8]
Solubility	Very slightly soluble in water; Soluble in alcohol	[8]
pKa (Predicted)	9.70 ± 0.10	[8]
LogP (Predicted)	1.71	[9]
Topological Polar Surface Area (TPSA)	29.46 Å ²	[9]

Spectroscopic Profile

The structural identity of Orcinol Monomethyl Ether is confirmed through various spectroscopic techniques. The expected and reported data are crucial for quality control and experimental analysis.

Spectroscopy	Characteristic Peaks / Features	Reference(s)
^1H NMR	(CDCl_3 , 400 MHz): δ ~6.3 (m, 3H, Ar-H), δ ~4.8 (s, 1H, Ar-OH), δ 3.78 (s, 3H, $-\text{OCH}_3$), δ 2.29 (s, 3H, Ar- CH_3). Note: Peak positions are approximate based on spectral images and structural analysis.	[1]
^{13}C NMR	(Predicted): δ ~160 (C- OCH_3), ~156 (C-OH), ~140 (C- CH_3), ~108 (Ar C-H), ~102 (Ar C-H), ~98 (Ar C-H), ~55 ($-\text{OCH}_3$), ~22 (Ar- CH_3). Note: Shifts are predicted based on analogous structures.	[10][11]
FT-IR	(cm^{-1}): ~3400 (broad, O-H stretch), ~3000 (C-H aromatic stretch), ~2950 (C-H aliphatic stretch), ~1600 & ~1450 (C=C aromatic ring stretch), ~1200-1000 (strong, C-O stretch).	[3]
Mass Spec.	(GC-MS, EI): Major fragments at m/z 138 (M^+), 109, 107.	[3]

Synthesis Experimental Protocol

A primary and effective route for synthesizing Orcinol Monomethyl Ether involves the selective O-methylation of its precursor, orcinol (5-methylresorcinol).[7] This method provides good yields and avoids the laborious purification steps associated with older procedures.[7]

Selective O-Methylation of Orcinol

This procedure involves the reaction of orcinol with a methylating agent, such as dimethyl sulfate, in the presence of a mild base like potassium carbonate. The solvent of choice is

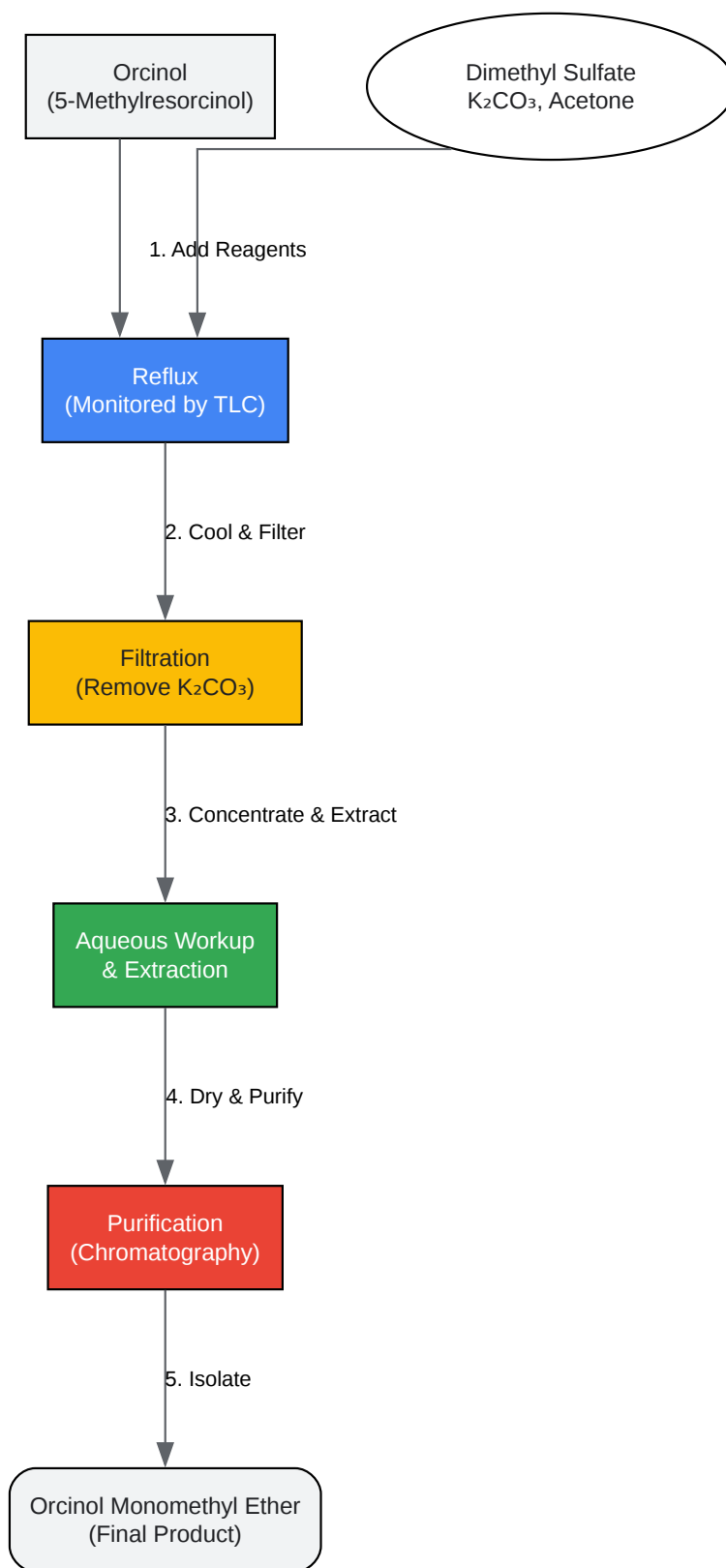
typically dry acetone.

Detailed Methodology:

- **Apparatus Setup:** A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The system is protected from atmospheric moisture.
- **Reagent Charging:** The flask is charged with anhydrous orcinol (1.0 eq), ignited potassium carbonate (K_2CO_3 , ~2.5 eq), and dry acetone.
- **Methylation:** The mixture is stirred vigorously while dimethyl sulfate ($(CH_3)_2SO_4$, ~1.1 eq) is added dropwise from the dropping funnel.
- **Reaction:** After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8h), with reaction progress monitored by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, the mixture is cooled to room temperature, and the inorganic salts are filtered off. The acetone is removed from the filtrate under reduced pressure.
- **Extraction:** The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with water, dilute NaOH solution (to remove unreacted orcinol), and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated in vacuo. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield pure Orcinol Monomethyl Ether.

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the selective O-methylation of orcinol.



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Synthesis workflow for Orcinol Monomethyl Ether.

Biological Activity and Relevance in Drug Development

Orcinol Monomethyl Ether serves as a valuable scaffold in medicinal chemistry and has demonstrated intrinsic biological activities. Its phenolic structure is key to its function as both a synthetic building block and a bioactive agent.^[7]

Antioxidant Activity

As a phenol, Orcinol Monomethyl Ether is a potential antioxidant. The hydroxyl (-OH) group on the aromatic ring can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.^[7] This radical-scavenging capability is a foundational property for compounds aimed at mitigating oxidative stress-related pathologies.

Experimental Protocol: DPPH Radical Scavenging Assay The antioxidant capacity can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.^{[12][13][14]}

- **Preparation:** A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. A series of dilutions of Orcinol Monomethyl Ether and a standard antioxidant (e.g., Trolox, Ascorbic Acid) are also prepared.^[12]
- **Reaction:** In a 96-well plate, a fixed volume of the DPPH solution (e.g., 100 μ L) is added to each well.^[12] Then, an equal volume of the test compound dilutions is added. A control well contains only DPPH and methanol.
- **Incubation:** The plate is incubated in the dark at room temperature for 30 minutes.^[12]
- **Measurement:** The absorbance is measured at 517 nm using a microplate reader. The discoloration from deep violet to yellow indicates the scavenging of the DPPH radical.^[14]
- **Calculation:** The percentage of inhibition is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$. The IC_{50} value (concentration required for 50% inhibition) is determined by plotting inhibition percentage against concentration.^[12]

Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties. Orcinol Monomethyl Ether has been shown to possess such activity, which is likely due to its ability to disrupt microbial cell membranes and interfere with essential cellular functions.[\[7\]](#)[\[15\]](#)

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination The MIC is determined using the broth microdilution method to quantify antimicrobial potency.[\[15\]](#)[\[16\]](#)

- **Preparation:** A two-fold serial dilution of Orcinol Monomethyl Ether is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).[\[15\]](#)
- **Inoculation:** Each well is inoculated with a standardized suspension of the target microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) to a final concentration of $\sim 5 \times 10^5$ CFU/mL.
- **Incubation:** The plate is incubated at 37°C for 18-24 hours.
- **Determination:** The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[\[16\]](#) This can be assessed visually or by using a redox indicator like resazurin.[\[16\]](#)

Role in Drug Discovery

As a functionalized aromatic compound, Orcinol Monomethyl Ether is a valuable intermediate for the synthesis of more complex molecules, including pharmaceutical agents.[\[7\]](#) Its defined structure and reactive sites (the phenolic hydroxyl and the aromatic ring) allow for its incorporation into larger scaffolds to modulate properties such as lipophilicity, target binding, and metabolic stability.

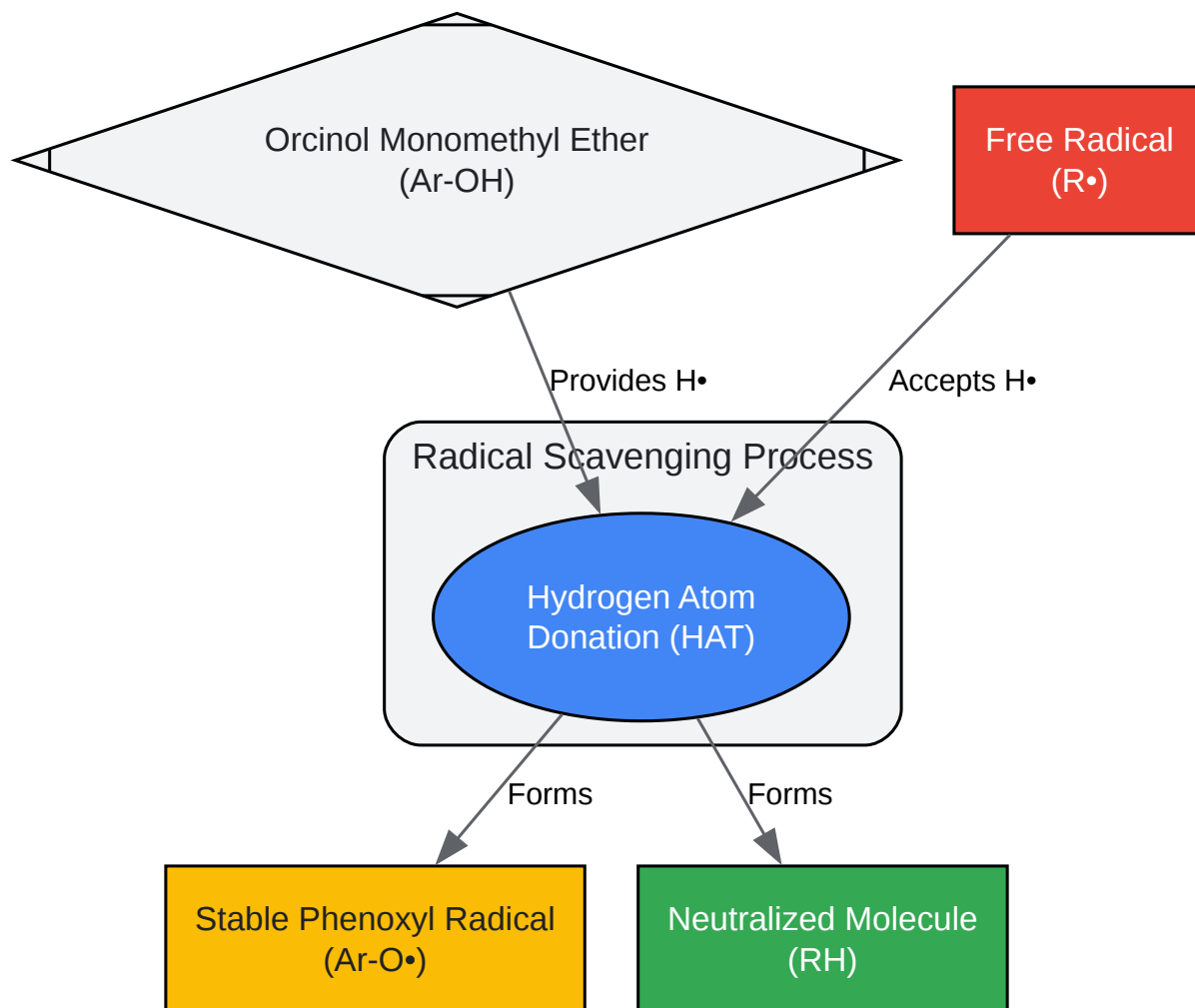
Mechanism of Action and Signaling Pathways

As of the latest literature review, Orcinol Monomethyl Ether has not been identified as a direct modulator of a specific signaling pathway (e.g., NF- κ B, MAPK). While some structurally related phenolic compounds have been shown to influence inflammatory pathways like NF- κ B, no direct evidence currently links this specific molecule.[\[17\]](#)[\[18\]](#)[\[19\]](#)

The primary described mechanism of its biological action is rooted in its chemical properties as a radical scavenger.

Antioxidant Mechanism Diagram

The diagram below illustrates the hypothesized mechanism of action for the antioxidant activity of Orcinol Monomethyl Ether, a key logical relationship for its biological function.



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Hypothesized radical scavenging mechanism.

Safety and Handling

For laboratory and research use, proper safety protocols must be observed.

- GHS Classification: Orcinol Monomethyl Ether is classified as harmful if swallowed (H302).
[3]
- Handling: Wear suitable personal protective equipment (PPE), including gloves and eye protection. Avoid inhalation of dust and contact with skin and eyes.
- Storage: The compound is light and air-sensitive.[6][7] It should be stored at room temperature (recommended <15°C), tightly sealed, and preferably under an inert atmosphere (e.g., nitrogen) in a cool, dark place.[6][7]

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